(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13826574
InChI: InChI=1S/C16H16N2O/c1-2-6-13(7-3-1)10-15-12-19-16(18-15)11-14-8-4-5-9-17-14/h1-9,15H,10-12H2/t15-/m1/s1
SMILES: C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol

(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13826574

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole -

Specification

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name (4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C16H16N2O/c1-2-6-13(7-3-1)10-15-12-19-16(18-15)11-14-8-4-5-9-17-14/h1-9,15H,10-12H2/t15-/m1/s1
Standard InChI Key WBCZOFONBRUOCR-OAHLLOKOSA-N
Isomeric SMILES C1[C@H](N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
SMILES C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Canonical SMILES C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3

Introduction

Structural and Stereochemical Features

Molecular Architecture

(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (IUPAC name: (4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole) possesses a molecular formula of C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O} and a molecular weight of 252.31 g/mol. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, serves as the structural core. Substitutions at the 2- and 4-positions introduce a pyridin-2-ylmethyl group and a benzyl moiety, respectively, conferring both electronic and steric diversity (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}
Molecular Weight252.31 g/mol
IUPAC Name(4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
CAS NumberNot publicly disclosed
Stereochemistry(R)-configuration at C4

The (R)-stereochemistry at the 4-position critically influences the compound’s three-dimensional conformation, enabling enantioselective interactions in catalytic systems. The benzyl group enhances lipophilicity, while the pyridine moiety introduces potential coordination sites for metal ions, a feature exploited in ligand design .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the oxazole protons (δ 3.5–4.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and pyridinyl protons (δ 8.0–8.6 ppm). High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 252.31, consistent with the molecular formula.

Synthesis and Process Optimization

Retrosynthetic Strategy

The synthesis of (R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole employs a convergent approach, leveraging commercially available (R)-tert-leucinol and picolinic acid derivatives . Key steps include:

  • Amidation: Coupling picolinic acid with (R)-tert-leucinol to form a secondary amide intermediate.

  • Cyclization: Intramolecular ring closure to construct the oxazole core.

  • Functionalization: Introduction of the pyridin-2-ylmethyl group via alkylation or cross-coupling.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AmidationPicolinic acid, (R)-tert-leucinol, DCC, DMAP92%
CyclizationThionyl chloride, DCM, 0°C to RT85%
PurificationSilica gel chromatography (hexanes/acetone)95%

The use of thionyl chloride for cyclization avoids decomposition issues observed with mesylate or tosylate intermediates . Neutral silica gel chromatography proves essential for isolating the final product without degradation .

Scalability and Practical Considerations

  • Temperature control: Strict maintenance of 0°C during amidation prevents racemization.

  • Solvent selection: Dichloromethane (DCM) optimizes cyclization efficiency while minimizing side reactions.

  • Purification: Gradient elution with hexanes/acetone (4:1 to 3:2) resolves closely related impurities.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Pathways

The oxazole ring undergoes electrophilic substitution at the 5-position, while the pyridine nitrogen participates in coordination chemistry. Key reactions include:

  • Substitution: Halogenation at the oxazole 5-position using N\text{N}-bromosuccinimide (NBS) .

  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh3_3)4_4 .

  • Reduction: Hydrogenation of the oxazole ring to a tetrahydrooxazole derivative using H2/Pd-C\text{H}_2/\text{Pd-C} .

Biological and Catalytic Applications

Asymmetric Catalysis

Although direct reports of this specific compound’s catalytic activity remain limited, structural analogs like (S)-t-BuPyOx demonstrate exceptional performance in enantioselective cyclopropanations . The pyridine nitrogen likely coordinates to transition metals (e.g., Cu, Rh), while the oxazole’s steric bulk induces chirality transfer .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Oxazole Derivatives

CompoundKey SubstituentsApplication Area
(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazoleBenzyl, pyridinylmethylCatalysis, drug discovery
(S)-t-BuPyOx tert-Butyl, pyridinylAsymmetric synthesis
4-Phenyl-2-(2-pyridyl)oxazole Phenyl, pyridylMaterial science

The benzyl group in (R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole provides greater steric hindrance than tert-butyl or phenyl analogs, potentially enhancing enantioselectivity in catalytic systems .

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